molecular formula C19H24N2O B5802189 N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide

Cat. No.: B5802189
M. Wt: 296.4 g/mol
InChI Key: WPOCKKLWVFQTGS-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-11-21-12-9-18(10-13-21)20-19(22)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14,18H,2,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCKKLWVFQTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide involves several steps. One common synthetic route includes the reaction of naphthalene-2-carboxylic acid with 1-propylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair processes. By inhibiting PARP, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:

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